molecular formula C9H8N2O2S B2540634 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine CAS No. 313223-82-4

6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Cat. No.: B2540634
CAS No.: 313223-82-4
M. Wt: 208.24
InChI Key: IURPFIBKOPUBIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and heterocyclic moieties. These interactions can lead to the modulation of cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5,8-dioxa-1-thia-3-aza-cyclopenta[b]naphthalen-2-ylamine
  • 6,7-Dihydro-1,4-dioxino[2,3-f][2,1,3]-benzothiadiazole

Uniqueness

6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is unique due to its fused dioxin and benzothiazole ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is a heterocyclic compound that combines dioxin and benzothiazole moieties. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the following chemical formula: C9H8N2O2SC_9H_8N_2O_2S. It features a unique structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC9H8N2O2S
Molecular Weight196.24 g/mol
InChI KeyInChI=1S/C9H8N2O2S

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. In particular, studies have shown that compounds structurally similar to this compound can inhibit tumor growth in various cancer cell lines. For instance, a study reported that certain benzothiazole derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting potential for development as chemotherapeutic agents .

The precise mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific molecular targets involved in cancer cell survival and proliferation. Further research is needed to elucidate these pathways.

Neuroprotective Effects

Benzothiazole derivatives have been studied for their neuroprotective properties. Compounds in this class have shown potential in inhibiting acetylcholinesterase (AChE) and preventing amyloid-beta aggregation—key factors in Alzheimer's disease pathology. A recent study highlighted that certain benzothiazole-isothiourea derivatives exhibited multitarget activity against AChE and amyloid-beta aggregation .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that compounds related to this compound inhibited the growth of various cancer cell lines. For example:
    • Compound 21 exhibited potency comparable to cisplatin against tumor cells .
    • Other derivatives showed effective inhibition against Staphylococcus aureus with MIC values ranging from 3.9 to 31.5 µg/ml .
  • Neuroprotection : Research on benzothiazole derivatives indicated their potential to prevent oxidative stress and aggregation associated with neurodegenerative diseases . The ability to inhibit AChE suggests these compounds could be further explored for Alzheimer's treatment.

Properties

IUPAC Name

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-9-11-5-3-6-7(4-8(5)14-9)13-2-1-12-6/h3-4H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURPFIBKOPUBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313223-82-4
Record name 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-5-amine
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